

Application Notes and Protocols: Sofosbuvir for Drug-Resistant Viral Strains

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Compound of Interest

Compound Name: *Chloro Sofosbuvir*

Cat. No.: *B1142401*

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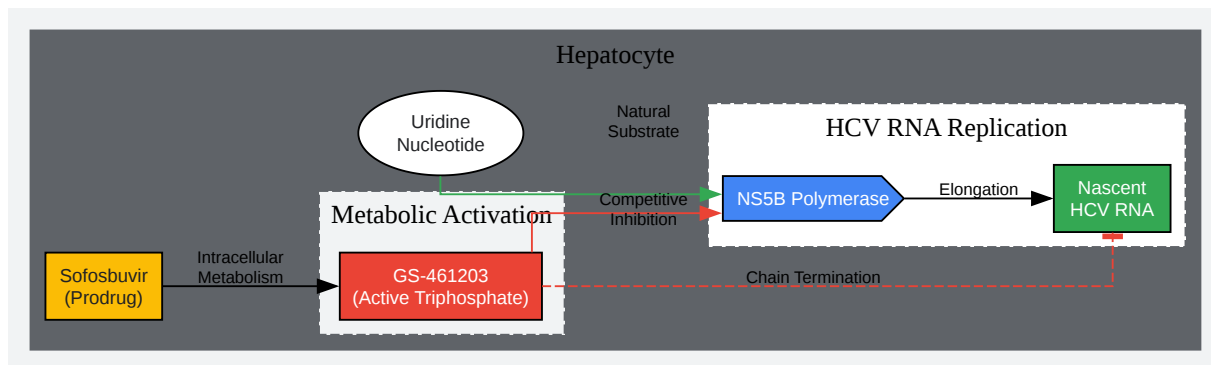
Introduction

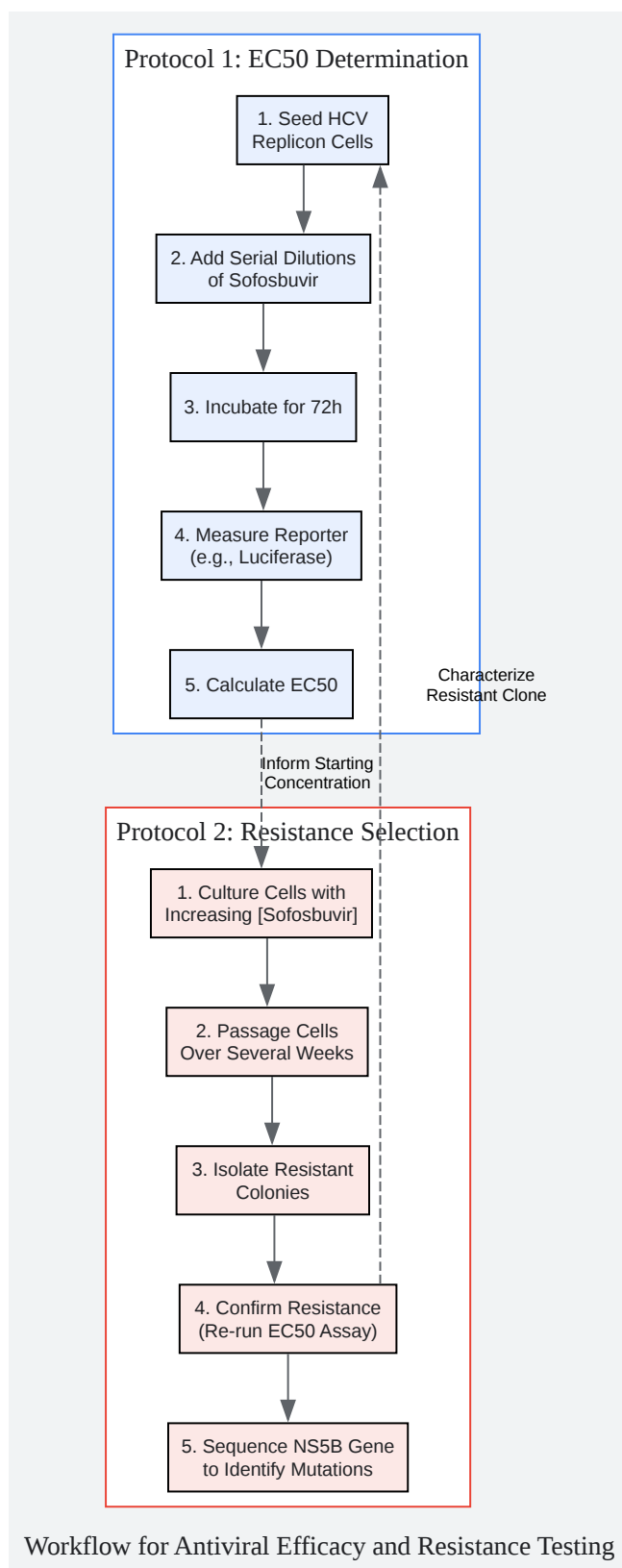
Sofosbuvir is a potent, direct-acting antiviral agent against the Hepatitis C Virus (HCV). It is a nucleotide analog prodrug that, after intracellular metabolism, targets the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1][2] Sofosbuvir acts as a chain terminator, preventing the synthesis of new viral RNA.[2] A key advantage of Sofosbuvir is its high barrier to resistance.[1][3] While resistance-associated substitutions (RASs) can emerge, they are rare and often result in reduced viral fitness.[4][5] These notes provide detailed information on the application of Sofosbuvir against drug-resistant HCV strains, relevant quantitative data, and protocols for in vitro evaluation.

Mechanism of Action and Resistance

Sofosbuvir is administered as an inactive prodrug. Inside the host cell, it undergoes metabolic activation to form its pharmacologically active triphosphate analog, GS-461203.[1] This active metabolite mimics the natural uridine nucleotide and is incorporated into the growing HCV RNA strand by the NS5B polymerase. Upon incorporation, GS-461203 terminates the chain elongation process, thereby halting viral replication.[2]

The primary RAS associated with Sofosbuvir resistance is the S282T substitution in the NS5B polymerase active site.[4][6] This substitution has been shown to decrease the affinity for nucleotide analogs like Sofosbuvir, but it also significantly impairs the replication capacity of the virus.[6] Other substitutions, such as L159F and V321A, have been identified in patients who have failed therapy, but these do not confer significant levels of resistance to Sofosbuvir in vitro.[4][7] Due to its high resistance barrier, Sofosbuvir remains a cornerstone of combination therapies, often paired with other direct-acting antivirals like Velpatasvir (an NS5A inhibitor) to effectively treat all major HCV genotypes, including those with pre-existing RASs.[8][9]





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